Luteinizing Hormone-Releasing Hormone, specifically the compound denoted as LHRH, his(6)-N-Et-pronh2(9)-, is a synthetic analog of the natural peptide hormone that plays a crucial role in regulating reproductive functions. This compound is designed to enhance the stability and bioavailability of LHRH, which is essential for its therapeutic applications, particularly in reproductive health and oncology. The classification of this compound falls under peptide hormones and their analogs, which are often utilized in clinical settings for their regulatory effects on gonadotropin secretion.
The synthesis of LHRH, his(6)-N-Et-pronh2(9)- typically involves solid-phase peptide synthesis techniques. One common approach utilizes Rink amide MBHA resin as a support for synthesizing peptide amides. The synthesis process includes the following steps:
The synthesis can be monitored using analytical methods such as RP-HPLC and electrospray ionization mass spectrometry (ESI-MS). These techniques allow for precise quantification and verification of the synthesized peptides, ensuring that they meet the required specifications for biological activity .
The molecular structure of LHRH, his(6)-N-Et-pronh2(9)- consists of a sequence of amino acids that form a decapeptide with specific substitutions at positions 6 and 9. The natural LHRH sequence is characterized by its specific arrangement of amino acids that facilitate its interaction with gonadotropin-releasing hormone receptors.
Key structural data includes:
The modifications are critical as they influence both the stability and biological activity of the compound .
LHRH analogs undergo various chemical reactions that can modify their biological activity. For instance, substitutions at specific positions can lead to changes in receptor binding affinity and efficacy. The introduction of D-amino acids or other modifications can significantly alter the pharmacokinetic properties of these peptides.
Reactions such as thioether ligation are often employed to couple LHRH with dendritic structures to enhance its stability. This method involves reacting thiol groups with electrophilic centers on the peptide backbone, resulting in a stable linkage that improves bioavailability .
LHRH functions by binding to its receptors in the pituitary gland, leading to the release of luteinizing hormone and follicle-stimulating hormone. This cascade is crucial for regulating reproductive functions such as ovulation and spermatogenesis.
Research indicates that modifications to LHRH can enhance its agonistic or antagonistic properties depending on therapeutic needs. For example, certain analogs have been developed to inhibit gonadotropin release effectively, making them useful in treating hormone-sensitive cancers .
Relevant analyses include dynamic light scattering measurements to assess aggregation behavior in solution, which is crucial for determining formulation strategies .
LHRH analogs have significant applications in both clinical and research settings:
These applications underscore the importance of LHRH analogs in therapeutic contexts and their potential for further development in medical science .
The modified LHRH analogue, denoted as LHRH, his(6)-N-Et-pronh2(9)-, retains the fundamental decapeptide backbone of native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) but incorporates critical substitutions at positions 6 and 9. At position 6, the native glycine residue is replaced by histidine ("his(6)"), a modification designed to alter enzymatic recognition and receptor binding kinetics. The C-terminus features a proline amide derivative where the terminal glycine residue is replaced by N-ethyl proline amide ("N-Et-pronh2(9)"). This modification generates a tertiary amide linkage, fundamentally altering the peptide's susceptibility to carboxypeptidase-mediated degradation. Position 6 is a known enzymatic cleavage site in native LHRH, targeted by endopeptidases like EC 3.4.24.15 (EP24.15), which hydrolyzes the Tyr⁵-Gly⁶ bond. The his(6) substitution sterically hinders this cleavage, thereby enhancing metabolic stability [1] [4].
The analogue maintains L-configuration at all chiral centers except potentially at modified positions. The his(6) residue retains the natural L-histidine stereochemistry to preserve receptor-binding interactions within the β-turn region (residues 5-8). The N-ethyl proline amide at position 9 introduces a chiral center at the proline α-carbon, which is preserved in the L-form to maintain conformational stability. Molecular dynamics simulations indicate that the ethyl group on the proline nitrogen adopts a preferred equatorial orientation, minimizing steric clash with the pyrrolidine ring and promoting a type II β-turn conformation. This conformation is critical for biological activity, as it positions the His-Trp-Ser motif for receptor engagement. No D-amino acid isomers are incorporated in this specific analogue, distinguishing it from other LHRH agonists like leuprolide (which features D-Leu⁶) [1] [4].
The primary structural divergence from native LHRH lies in the dual modifications at positions 6 and 9, which collectively enhance receptor affinity and metabolic stability. Native LHRH is rapidly cleaved by endopeptidases between Tyr⁵-Gly⁶ and at the C-terminal Gly¹⁰-NH₂ bond. The his(6) substitution prevents the former cleavage, while the N-ethyl proline amide eliminates the latter vulnerability. Conformationally, circular dichroism studies reveal that the analogue retains the bioactive β-turn (residues 5-8) but exhibits a 40% reduction in α-helical content compared to native LHRH. This altered secondary structure may contribute to its prolonged receptor activation by reducing internalization rates [1] [4].
Table 1: Primary Sequence Comparison with Native LHRH
Position | Native LHRH | Modified LHRH | Modification Type |
---|---|---|---|
1 | pGlu | pGlu | None |
6 | Gly | His | Amino acid substitution |
9 | Pro | N-Et-Pro | N-alkylation |
10 | Gly-NH₂ | -NH₂ | C-terminal deletion |
The molecular formula of LHRH, his(6)-N-Et-pronh2(9)- is C₅₉H₈₃N₁₇O₁₃, reflecting the substitution of glycine (C₂H₃NO) at position 6 with histidine (C₆H₇N₃O) and the replacement of the C-terminal prolylglycinamide with N-ethyl prolinamide. This results in a calculated monoisotopic mass of 1,226.64 Da. Experimental validation via electrospray ionization mass spectrometry (ESI-MS) confirms this mass with an observed m/z of 1227.65 [M+H]⁺ (Δ = 0.8 ppm). The formula accounts for the N-terminal pyroglutamate cyclization and the C-terminal amidation, both conserved from native LHRH. Elemental analysis further validates the composition: Calculated: C, 57.78%; H, 6.82%; N, 18.54%. Found: C, 57.75%; H, 6.85%; N, 18.51% [1] [3].
The dual modifications confer exceptional resistance to degradation:
Table 2: Degradation Resistance Profile
Degradation Mechanism | Native LHRH (t₁/₂) | Modified LHRH (t₁/₂) | Resistance Factor |
---|---|---|---|
EP24.15 endopeptidase | <1 min | >24 hours | >1440x |
Carboxypeptidase Y | 15 min | >8 hours | 32x |
Acid hydrolysis (pH 2.0) | 6 hours | 48 hours | 8x |
Alkaline hydrolysis (pH 9) | 2 hours | 16 hours | 8x |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7